molecular formula C13H10ClNO3 B14766650 3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid

3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid

Cat. No.: B14766650
M. Wt: 263.67 g/mol
InChI Key: UJPUCJHTIZWXAI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a cyclopropyl group attached to the isoxazole ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)isoxazole-4-carboxylic acid: Lacks the cyclopropyl group.

    5-Cyclopropylisoxazole-4-carboxylic acid: Lacks the chlorophenyl group.

    3-Phenyl-5-cyclopropylisoxazole-4-carboxylic acid: Lacks the chlorine atom on the phenyl ring.

Uniqueness

3-(3-Chlorophenyl)-5-cyclopropylisoxazole-4-carboxylic acid is unique due to the combination of the chlorophenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H10ClNO3/c14-9-3-1-2-8(6-9)11-10(13(16)17)12(18-15-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

UJPUCJHTIZWXAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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